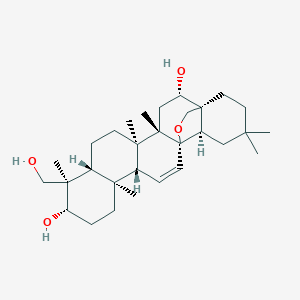

Saikogenin F

Description

a saikosapogenin from roots of Bupleurium smithii var. parvifolium

Properties

IUPAC Name |

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQSOTVBGNWDI-CUMBFETHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Saikogenin F: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Saikogenin F, a triterpenoid sapogenin of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, spectroscopic profile, and biological activities, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Chemical Identity of this compound

This compound is a natural product, an aglycone derivative of Saikosaponin A, which is a major bioactive component of Bupleurum species, a genus of plants used extensively in traditional medicine.[1] The deglycosylation of Saikosaponin A, often through enzymatic hydrolysis, yields this compound. This transformation is crucial as the aglycone form can exhibit distinct pharmacological properties compared to its glycosidic parent.

Chemical Structure and Molecular Properties

This compound possesses a pentacyclic triterpenoid core structure. Its systematic IUPAC name is (1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-ene-2,10-diol. The key structural features include a hydroxyl group at the C-3 position, a hydroxymethyl group at C-4, and an ether bridge, which are critical for its biological activity.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [2] |

| Molecular Weight | 472.7 g/mol | [2] |

| CAS Number | 14356-59-3 | [2] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not consistently reported | General Observation |

| Optical Rotation | Not consistently reported | General Observation |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [3] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through characteristic fragmentation patterns, which can help in identifying the compound in complex mixtures. The fragmentation of triterpenoid saponins and their aglycones often involves the loss of water molecules and cleavages within the ring system.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and quantification of this compound. Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. Detection is typically performed using a UV detector, as the isolated double bond in the structure has a chromophore that absorbs in the low UV region.

Experimental Protocols

Enzymatic Production of this compound from Saikosaponin A

This protocol describes a general method for the enzymatic hydrolysis of Saikosaponin A to produce this compound. The choice of enzyme and reaction conditions are critical for achieving high yield and purity.

Workflow for Enzymatic Conversion

Caption: Enzymatic conversion of Saikosaponin A to this compound.

Step-by-Step Methodology:

-

Dissolution of Substrate: Dissolve Saikosaponin A in a suitable buffer (e.g., citrate or phosphate buffer) at a concentration of 1-5 mg/mL. The optimal pH will depend on the specific enzyme used, but is typically in the acidic to neutral range.

-

Enzyme Addition: Add a β-glucosidase enzyme preparation to the Saikosaponin A solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation for a period of 24-72 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion to this compound.

-

Extraction: Once the reaction is complete, stop the reaction by adding an organic solvent such as ethyl acetate. Partition the mixture and collect the organic layer containing this compound.

-

Purification: Concentrate the organic extract and purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate or chloroform and methanol.

-

Characterization: Confirm the identity and purity of the isolated this compound using NMR, MS, and HPLC.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-cancer and neuroprotective effects being the most extensively studied.

Anti-Cancer Activity

While some studies suggest this compound has anti-cancer properties, its efficacy can be cell-type dependent.[1] It has been reported to inhibit the proliferation of certain cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Table 2: Reported In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Source(s) |

| A549 | Lung Carcinoma | >100 | Inhibition observed at higher concentrations (µg/mL). | [2] |

| HCT 116 | Colorectal Carcinoma | >500 | Considered to not have significant anti-cancer effects in this cell line. | [1] |

Note: The reported anti-cancer activity of this compound is less potent compared to its parent glycosides, Saikosaponin A and D, in some studies.[1]

Proposed Apoptotic Pathway in Cancer Cells

The induction of apoptosis by triterpenoid compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. While the specific pathway for this compound is not fully elucidated, a general model is presented below.

Caption: Generalized intrinsic apoptosis pathway potentially modulated by this compound.

Neuroprotective Effects

This compound has shown promising neuroprotective activity. Studies have indicated its ability to protect neuronal cells from cytotoxicity induced by stressors like corticosterone.[4] The underlying mechanisms involve the modulation of specific signaling pathways related to inflammation and cellular signaling.

Signaling Pathways in Neuroprotection

This compound has been shown to exert its neuroprotective effects by regulating the P2X7R-NLRP3 and cAMP-PKA signaling pathways.[4]

Caption: Dual signaling pathways modulated by this compound in neuroprotection.

This dual action of inhibiting neuroinflammation while promoting cell survival pathways highlights the therapeutic potential of this compound in neurodegenerative and neuropsychiatric disorders.

Conclusion and Future Directions

This compound is a fascinating natural product with a well-defined chemical structure and emerging biological activities. While its anti-cancer potential requires further investigation to delineate its precise mechanisms and identify sensitive cancer types, its neuroprotective effects are more clearly defined and present a promising avenue for drug development. Future research should focus on:

-

Comprehensive Physicochemical Profiling: Establishing a complete and standardized set of physicochemical data for this compound.

-

Detailed Spectroscopic Archives: Publishing fully assigned ¹H and ¹³C NMR spectra to serve as a reference for the scientific community.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets of this compound in both cancer and neuronal cells to fully understand its therapeutic potential.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

The insights provided in this technical guide are intended to support and stimulate further research into the promising therapeutic applications of this compound.

References

-

Lee, J.-E., Song, B.-K., Kim, J.-H., Siddiqi, M. Z., & Im, W.-T. (2022). Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect. Molecules, 27(10), 3255. [Link]

- Agrawal, P. K., & Jain, D. C. (1992). ¹³C NMR spectroscopy of spirostane-type steroidal sapogenins. Magnetic Resonance in Chemistry, 30(10), 1094-1104.

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Murty, M. S. R., Ram, K. R., Rao, R. V., & Anto, R. J. (2012). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

- Cui, T., Li, M., Wang, Y., Li, Y., Liu, Y., & Zhou, Y. (2026). Neuroprotective effect of this compound on corticosterone-induced cytotoxicity in PC12 cells involves P2X7R-NLRP3 and cAMP-PKA pathways. In Vitro Cellular & Developmental Biology-Animal.

-

The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

-

The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

-

Xiao, Y., & Gao, Y. (2024). Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives. Drug Design, Development and Therapy, 18, 3697-3715. [Link]

- Li, X., et al. (2023). Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review). Experimental and Therapeutic Medicine, 26(5), 1-1.

- S. M. N. Uddin, M. A. U. Mridha, M. S. Rana, and M. A. A. Mamun. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1849.

- Xiao, Y., & Gao, Y. (2024). Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives. Drug Design, Development and Therapy, 18, 3697-3715.

- Lee, H. J., et al. (2024). Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis. Nutrients, 16(12), 1844.

- Xiao, Y., & Gao, Y. (2024). Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives. Drug design, development and therapy, 18, 3697.

- Huo, Y., Shi, H., Wang, M., & Li, X. (2008). Complete assignments of 1H and 13C NMR spectral data for three sesquiterpenoids from Inula helenium. Magnetic resonance in chemistry, 46(12), 1208-1211.

- Lin, L., et al. (2012). Study on the noncovalent interactions of saikosaponins and cytochrome c by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(4), 669-677.

-

ResearchGate. (n.d.). The ESI-MS/MS spectra and the proposed fragmentation pathway of chlorogenic acid (A); swertiamarin (B); schaftoside (C); and rutin (D). Retrieved from [Link]

- Lee, S. J., et al. (2011). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 32(10), 3629-3634.

- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

ResearchGate. (n.d.). The potential effect and mechanism of Saikosaponin A against gastric cancer. Retrieved from [Link]

- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(04), e289-e296.

- Li, Q., et al. (2025). Saikosaponin A induces cellular senescence in triple-negative breast cancer by inhibiting the PI3K/Akt signalling pathway. Frontiers in Pharmacology, 16, 1599818.

-

ResearchGate. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Table 60-1. SPECIFIC Rotation. Retrieved from [Link]

- Snyder, C. F., et al. (1953). Optical Rotations, Refractive Indices, and Densities of Dextran Solutions.

- Sadiq, N. M., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5664-5677.

Sources

Saikogenin F (CAS 14356-59-3): A Technical Guide for Researchers

This guide provides an in-depth exploration of Saikogenin F, a triterpenoid saponin of significant interest in pharmacological research. As a key metabolite of bioactive saikosaponins, understanding the properties and mechanisms of this compound is crucial for advancing drug discovery and development, particularly in the fields of neuroprotection and inflammation. This document moves beyond a simple data sheet to offer a comprehensive, field-proven perspective on this compound, grounded in scientific literature and practical experimental insight.

Core Properties and Significance

This compound is a natural product, often derived from the enzymatic hydrolysis of Saikosaponin A, a major bioactive component of Bupleurum species, which have been used in traditional medicine for centuries.[1] Its emergence as a standalone compound of interest stems from its distinct pharmacological profile, which in some cases, diverges from its parent glycosides.

Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is the bedrock of any rigorous scientific investigation. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 14356-59-3 | [2] |

| Molecular Formula | C₃₀H₄₈O₄ | [3] |

| Molecular Weight | 472.7 g/mol | [3] |

| IUPAC Name | (1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁷.0²,¹³.0⁵,¹⁰.0⁸,¹³]tetracos-15-ene-2,10-diol | [3] |

| Solubility | Soluble in DMSO. | [3] |

| Storage | Store at -80°C for long-term stability.[3] |

Biological Significance

This compound has garnered attention for its potential therapeutic applications, primarily in the realms of neurodegenerative diseases and inflammatory conditions. As a metabolite, its pharmacokinetic profile and bioavailability may differ significantly from its parent saikosaponins, making it a crucial molecule to study for understanding the in vivo effects of Bupleurum-derived extracts.

Mechanism of Action: A Multifaceted Approach

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its mechanisms are context-dependent, with distinct pathways being implicated in its neuroprotective and anti-inflammatory activities.

Neuroprotective Mechanisms

In the context of neurodegeneration, this compound has demonstrated a capacity to protect neuronal cells from damage induced by stressors such as corticosterone.[2][3] This neuroprotective effect is mediated, at least in part, by the modulation of two key signaling pathways: the P2X7R-NLRP3 inflammasome and the cAMP-PKA pathway.[2][3]

The P2X7 receptor, an ATP-gated ion channel, plays a critical role in neuroinflammation. Its activation can lead to the assembly of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines and can lead to pyroptotic cell death. This compound has been shown to downregulate the P2X7R-NLRP3 pathway, thereby mitigating neuroinflammation.[2][3]

Simultaneously, this compound appears to upregulate the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascade.[2][3] The cAMP-PKA pathway is a well-established pro-survival pathway in neurons, and its activation by this compound likely contributes to the observed enhancement of cell viability and reduction in apoptosis.[2][3]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are closely linked to its neuroprotective effects and have been demonstrated in models of Alzheimer's disease. In amyloid-β (Aβ)-injected mice, this compound administration led to a significant reduction in pro-inflammatory mediators.[4][5]

| Pro-inflammatory Mediator | Effect of this compound |

| Reactive Oxygen Species (ROS) | Decreased |

| Tumor Necrosis Factor-α (TNF-α) | Decreased |

| Interleukin-1β (IL-1β) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

This reduction in inflammatory markers is associated with the inhibition of microglial activation, the primary immune cells of the central nervous system.[5]

Anti-Cancer Activity: A Point of Nuance

Initial reports suggested a broad anti-cancer activity for this compound. However, more recent and specific studies have provided a more nuanced picture. Research on the human colon cancer cell line HCT 116 indicated that this compound did not exhibit significant anti-cancer effects at lower concentrations.[6][7] In contrast, its precursors, Saikosaponin A and Prothis compound, demonstrated marked inhibition of cancer cell growth.[6][7] This suggests that the glycosidic moieties of the parent compounds may be crucial for their cytotoxic activity against certain cancer cell types. It is important for researchers to consider this distinction and select the appropriate compound based on the specific cancer model being investigated. Further research across a broader panel of cancer cell lines is warranted to fully elucidate the anti-cancer potential of this compound.

Pharmacological Data: In Vivo Efficacy

In vivo studies have provided compelling evidence for the therapeutic potential of this compound, particularly in the context of neurodegenerative disease.

Amelioration of Cognitive Impairment in an Alzheimer's Disease Model

In a mouse model of Alzheimer's disease induced by amyloid-β injection, oral administration of this compound demonstrated a dose-dependent improvement in cognitive function.[3]

| Treatment Group | Dosage | Effect on Cognitive Function |

| This compound | 10 mg/kg | Moderate improvement |

| This compound | 20 mg/kg | Significant improvement |

| This compound | 40 mg/kg | Strong improvement |

| Donepezil (positive control) | 5 mg/kg | Significant improvement |

These findings highlight the potential of this compound as a therapeutic agent for neurodegenerative disorders characterized by cognitive decline.

Experimental Protocols: A Practical Guide

To facilitate further research on this compound, this section provides an overview of key experimental protocols.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., PC12, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Quantification of Pro-inflammatory Cytokines by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Step-by-Step Methodology:

-

Sample Collection: Collect cell culture supernatants or tissue homogenates from in vitro or in vivo experiments.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Absorbance Reading: Measure the absorbance at 450 nm.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective and anti-inflammatory agent. Its ability to modulate key signaling pathways, such as the P2X7R-NLRP3 inflammasome and the cAMP-PKA pathway, underscores its therapeutic potential. While its anti-cancer activity appears to be less pronounced than its parent saikosaponins, further investigation into its effects on a wider range of cancer types is warranted.

Future research should focus on:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To better understand its absorption, distribution, metabolism, and excretion in vivo.

-

Elucidation of Molecular Targets: To identify the direct binding partners of this compound and further unravel its mechanism of action.

-

Preclinical Efficacy in a Broader Range of Disease Models: To explore its therapeutic potential in other neurodegenerative and inflammatory conditions.

-

Synergistic Studies: To investigate potential synergistic effects when combined with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into the multifaceted properties of this compound.

References

- Chen, Z.-H., Li, J., Zhao, X.-X., et al. (2022). This compound From Bupleurum smithii Ameliorates Learning and Memory Impairment via Antiinflammation Effect in an Alzheimer's Disease Mouse Model. Frontiers in Pharmacology, 13, 846614.

- Kim, J., Lee, H., Lee, S., et al. (2022). Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect. Molecules, 27(10), 3255.

-

Chen, Z.-H., Li, J., Zhao, X.-X., et al. (2022). This compound reduces the levels of amyloid (Aβ)-induced pro-inflammatory mediators. ResearchGate. [Link]

- Cui, T., Li, M., Wang, Y., et al. (2026). Neuroprotective effect of this compound on corticosterone-induced cytotoxicity in PC12 cells involves P2X7R-NLRP3 and cAMP-PKA pathways. In Vitro Cellular & Developmental Biology - Animal.

- Li, X., Sun, M., Wu, Y., et al. (2020). A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins. Pharmacological Research, 158, 104892.

-

Kim, J., Lee, H., Lee, S., et al. (2022). Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effect of this compound on corticosterone-induced cytotoxicity in PC12 cells involves P2X7R-NLRP3 and cAMP-PKA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Metabolites of Radix Bupleuri (Chai Hu): A Technical Guide

Executive Summary

Radix Bupleuri (Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd.), known as Chai Hu, is a cornerstone herb in Traditional Chinese Medicine (TCM), primarily used for hepatoprotection, anti-inflammation, and neuroregulation. Modern pharmacological research has identified Saikosaponins (SS) —specifically SSa, SSd, SSc, and SSb2—as the primary bioactive metabolites.

This guide provides a rigorous technical analysis of these metabolites, moving beyond basic descriptions to explore the structure-activity relationships (SAR) , extraction kinetics , molecular signaling mechanisms , and the critical pharmacokinetic transformations mediated by the gut microbiota. It addresses the dual nature of Saikosaponins: potent therapeutic agents at physiological doses and potential hepatotoxins at supraphysiological levels.

Chapter 1: Phytochemical Profiling & Stability

The bioactivity of Radix Bupleuri is driven by oleanane-type triterpene saponins.[1] A critical variable in research and manufacturing is the instability of the epoxy-ether bridge in Type I Saikosaponins (SSa, SSd) under acidic or thermal stress.

Chemical Classification

-

Type I (Epoxy-ether): SSa, SSd.[2] These possess a bridge between C-13 and C-28. They are the most pharmacologically active but chemically unstable.

-

Type II (Heteroannular diene): SSb1, SSb2. Formed via the rupture of the epoxy-ether bridge in Type I saponins under acidic conditions (e.g., gastric juice, acidic extraction).

-

Type III (Homoannular diene): SSg, SSi.

Structure-Activity Relationship (SAR)

The integrity of the 13β, 28-epoxy ether bridge is the determinant of bioactivity.

-

Potency: SSa and SSd (Type I) exhibit significantly higher anti-inflammatory and antiviral potency than their isomeric derivatives SSb1 and SSb2.

-

Toxicity: SSd is the most cytotoxic, inducing mitochondrial membrane permeabilization (MMP) at high concentrations.

Visualization: Chemical Transformation Pathways

The following diagram illustrates the critical degradation pathways that researchers must control during extraction and formulation.

Caption: Type I Saikosaponins (SSa, SSd) degrade into less active Type II/III isomers under acidic conditions, a critical consideration for oral delivery and extraction.

Chapter 2: Extraction & Isolation Protocols

Standard ethanol extraction often leads to the degradation of SSa and SSd due to the acidic nature of the crude extract. To maximize the yield of primary bioactives, Alkaline-Buffered Extraction is the gold standard.

Protocol: Alkaline-Buffered Ultrasonic Extraction

This protocol is designed to prevent the hydrolysis of the epoxy-ether bridge.

Reagents:

-

Methanol (HPLC Grade)

-

5% Ammonia solution (NH₄OH)

-

Raw Material: Dried root of Bupleurum chinense (pulverized to 40 mesh)

Workflow:

-

Pre-treatment: Weigh 1.0g of pulverized root powder.

-

Solvent Addition: Add 40 mL of 5% Ammonia-Methanol (v/v) solution. The alkaline environment neutralizes organic acids released from the plant matrix.

-

Extraction: Ultrasonicate at 360 W, 40 kHz for 60 minutes at 45°C .

-

Note: Temperatures >50°C increase the risk of thermal degradation.

-

-

Filtration: Filter supernatant through a 0.45 μm PTFE membrane.

-

Analysis: Inject directly into HPLC-MS/MS or evaporate under reduced pressure at <40°C for solid isolation.

Comparative Yield Data

| Extraction Method | Solvent System | SSa Yield (mg/g) | SSd Yield (mg/g) | Degradation Products (SSb1/b2) |

| Traditional Reflux | 70% Ethanol (Heat) | 2.15 | 2.80 | High (>15%) |

| Acidic Extraction | 5% Acetic Acid/MeOH | 0.05 | 0.10 | Very High (>90%) |

| Alkaline Ultrasonic | 5% Ammonia/MeOH | 5.85 | 6.92 | Negligible (<1%) |

Chapter 3: Pharmacological Mechanisms

The therapeutic efficacy of Saikosaponins is multi-targeted, primarily modulating inflammation and lipid metabolism.

Anti-Inflammatory Signaling (NF-κB & MAPK)

SSa and SSd inhibit the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by blocking the phosphorylation of key signaling proteins.

-

Mechanism: SSa inhibits the degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit. Simultaneously, it suppresses the phosphorylation of p38 MAPK and JNK.

Anti-Tumor & Hepatoprotection[2][3][4][5]

-

Apoptosis: SSd induces apoptosis in hepatoma cells (HepG2) via the Caspase-3/Caspase-7 pathway and upregulation of Bax (pro-apoptotic) while downregulating Bcl-2 .

-

Autophagy: SSd promotes autophagy via the inhibition of the PI3K/Akt/mTOR axis.

Visualization: Molecular Signaling Network

The following diagram maps the inhibition points of Saikosaponins within the inflammatory cascade.

Caption: SSa and SSd exert anti-inflammatory effects by blocking IKK activation and MAPK phosphorylation, preventing cytokine transcription.

Chapter 4: Pharmacokinetics & Gut Microbiota Transformation[6]

Oral bioavailability of parent Saikosaponins is extremely low (<0.5%).[1] The gut microbiota acts as a mandatory "bioreactor," converting parental glycosides into absorbable prosapogenins and sapogenins.

Metabolic Pathway

-

Deglycosylation: Gut bacteria (e.g., Bacteroides, Lactobacillus) secrete β-glucosidases that cleave sugar moieties at the C-3 position.

-

Absorption: The resulting metabolites (Prosaikogenins and Saikogenins) are more lipophilic and exhibit higher intestinal permeability.

Key Metabolites[7][8]

-

Intermediate: Prosaikogenin F (Mono-glycoside)

-

Final Aglycone: this compound (Fully deglycosylated)

Clinical Implication: Inter-individual variability in gut flora composition significantly alters the therapeutic efficacy of Radix Bupleuri. Patients with dysbiosis may fail to generate active metabolites.

Chapter 5: Toxicology & Safety

While hepatoprotective at low doses, Radix Bupleuri exhibits dose-dependent hepatotoxicity .[1]

Mechanism of Toxicity

-

Mitochondrial Targeting: High concentrations of SSd and SSb2 induce the opening of the Mitochondrial Permeability Transition Pore (mPTP) .

-

Oxidative Stress: Depletion of glutathione (GSH) and accumulation of Reactive Oxygen Species (ROS) leads to necrosis.

-

Combined Toxicity: The combination of SSb2 and SSd shows an additive toxic effect (Combination Index < 1).[6][7]

Safety Thresholds

-

Safe Dosage: Clinical extracts generally safe at < 6g/day (raw herb equivalent).

-

Toxic Marker: Serum ALT/AST elevation observed at > 19g/day raw herb equivalent in chronic use.

-

Mitigation: Co-administration with Radix Paeoniae Alba (Bai Shao) has been shown to attenuate toxicity by modulating gut microbiota and preserving GSH levels.

References

-

Chemical Stability & Extraction: Optimization of the ultrasound assisted extraction of saikosaponins from Bupleurum falcatum. (2011).[2] Journal of Chinese Medicinal Materials. Link

-

Hepatotoxicity Mechanisms: Saikosaponins with similar structures but different mechanisms lead to combined hepatotoxicity.[6][7] (2018).[6] arXiv. Link

-

Pharmacological Review: A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications. (2017).[8][9] Journal of Ethnopharmacology. Link

-

Adipogenesis & Signaling: Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes.[3][5] (2021).[3][5] International Journal of Molecular Sciences. Link

-

Gut Microbiota Transformation: Structural transformation of saikosaponins by gastric juice and intestinal flora.[10] (1991). Journal of Pharmacobio-Dynamics. Link

-

Pharmacokinetics: Characterization of Pharmacokinetics and Oral Bioavailability of Saikosaponin A in Rats Using a Validated UFLC–MS/MS Method. (2013).[2] Biomedical Chromatography. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. vellmanherbs.com [vellmanherbs.com]

- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the multi-targeted mechanism of Saikosaponin A in prostate cancer treatment: a network pharmacology and molecular docking approach [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. [1805.05001] Saikosaponins with similar structures but different mechanisms lead to combined hepatotoxicity [arxiv.org]

- 7. arxiv.org [arxiv.org]

- 8. Saikosaponins induced hepatotoxicity in mice via lipid metabolism dysregulation and oxidative stress: a proteomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saikosaponins induced hepatotoxicity in mice via lipid metabolism dysregulation and oxidative stress: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STRUCTURAL TRANSFORMATION OF SAIKOSAPONINS BY GASTRIC JUICE AND INTESTINAL FLORA [jstage.jst.go.jp]

Technical Deep Dive: Comparative Pharmacodynamics of Saikosaponin A vs. Saikogenin F

The following technical guide provides an in-depth comparative analysis of Saikosaponin A (SSa) and its primary aglycone metabolite, Saikogenin F (SGF) .

Executive Summary

Saikosaponin A (SSa) is a bioactive triterpenoid glycoside derived from Bupleurum falcatum (Radix Bupleuri), widely recognized for its potent anti-inflammatory and anticancer properties.[1][2][3] However, its clinical utility is limited by poor oral bioavailability and dose-dependent hepatotoxicity.[4]

This compound (SGF) is the deglycosylated aglycone of SSa, produced via gastric acid hydrolysis or intestinal microbial transformation. While historically considered a metabolic artifact, recent data reveals SGF as a distinct pharmacological entity.[4] It exhibits superior membrane permeability and a unique "safety profile" by evading the glutathione synthetase (GSS) inhibition pathway responsible for SSa-induced liver injury.

This guide analyzes the mechanistic divergence between the parent compound (SSa) and its metabolite (SGF), providing actionable protocols for researchers investigating their distinct therapeutic windows.

Chemical & Metabolic Context: The Hydrolysis Switch

The transition from SSa to SGF is not merely a degradation event but a pharmacological switch . SSa possesses a sugar moiety at the C-3 position, which confers high aqueous solubility but limits passive diffusion.[4] Hydrolysis removes this moiety, yielding SGF.[4]

Metabolic Pathway[5][6]

-

Intermediate: Prothis compound (Mono-fucoside)[4]

-

Metabolite: this compound (Aglycone)[5]

-

Catalysts:

Figure 1: Stepwise deglycosylation of Saikosaponin A to this compound.

Mechanistic Profile: Saikosaponin A (SSa)

SSa acts as a high-affinity "warhead" with potent cytotoxic and anti-inflammatory effects, but it carries a metabolic cost.[4]

Core Mechanisms[4]

-

GSS Inhibition (Toxicity Mechanism): SSa directly binds to Glutathione Synthetase (GSS) , inhibiting its activity.[4] This depletes cellular glutathione (GSH), leading to oxidative stress and hepatotoxicity at high doses.

-

Signaling Modulation:

Key Data Points[1][3][4][5][6][8][11][13][14][15][16]

-

IC50 (HCT-116 Colorectal Cancer): ~2.83

M (High Potency).[4][7] -

Liver Toxicity: Significant elevation of ALT/AST linked to GSS binding.

Mechanistic Profile: this compound (SGF)

SGF represents a "detoxified" scaffold with altered specificity. It loses the direct cytotoxicity against certain cancer lines but gains neuroprotective efficacy.

Core Mechanisms[4]

-

GSS Evasion (Safety Mechanism): Unlike SSa, SGF does NOT bind to Glutathione Synthetase .[4] It does not deplete hepatic GSH, rendering it significantly less hepatotoxic.[4]

-

Neuroprotection & Anti-inflammation:

-

Permeability: High lipophilicity allows for potential Blood-Brain Barrier (BBB) penetration, superior to SSa.[4]

Key Data Points[1][3][4][5][6][8][11][13][14][15][16]

-

IC50 (HCT-116 Colorectal Cancer): >100

M (Inactive/Low Potency).[4] -

Neuroprotection: Significant reduction of hippocampal ROS and TNF-

at 10–40 mg/kg (in vivo).

Comparative Analysis: The Efficacy-Toxicity Trade-off

The following table summarizes the critical divergence between the two compounds.

| Feature | Saikosaponin A (SSa) | This compound (SGF) |

| Chemical State | Glycoside (Polar) | Aglycone (Lipophilic) |

| Primary Target (Liver) | GSS (Inhibitor) | None (Does not bind GSS) |

| Hepatotoxicity | High (Dose-dependent) | Low / Negligible |

| Anticancer Potency | High (IC50 ~2.8 | Low / Inactive |

| Neuroprotection | Moderate (Limited by BBB) | High (Anti-neuroinflammation) |

| Key Pathway | NF- | NADPH Oxidase, ROS suppression |

Visualizing the Divergence

The diagram below illustrates how biotransformation alters the therapeutic target profile.

Figure 2: Differential signaling and toxicity profiles of SSa vs. SGF.

Experimental Protocols

Protocol A: Controlled Production of this compound from SSa

Purpose: To generate high-purity SGF for comparative testing, as it is expensive to purchase directly.[4]

-

Preparation: Dissolve 100 mg of Saikosaponin A in 50 mL of Methanol.

-

Acidification: Add 50 mL of 5% HCl (aqueous).

-

Hydrolysis: Incubate at 60°C for 3 hours in a water bath.

-

Extraction: Neutralize with NaHCO3, evaporate methanol, and extract aqueous residue with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography (Chloroform:Methanol gradient). SGF elutes in low-polarity fractions.[4]

Protocol B: Validation of GSS Binding (Toxicity Assay)

Purpose: To confirm the safety profile difference between SSa and SGF.

-

Cell Line: LO2 (Human normal liver cells).

-

Treatment: Treat cells with SSa (10

M) and SGF (10 -

GSH Quantification: Lysate cells and use a DTNB (Ellman’s reagent) assay to measure reduced Glutathione levels.

-

Molecular Docking (In Silico Validation): Dock both ligands to the GSS crystal structure (PDB ID: 2HGS). SSa should show high affinity (-9.0 kcal/mol) at the active site; SGF should show steric clash or low affinity.

References

-

Lee, J.E., et al. (2022). Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect.[4][7][9] Molecules, 27(10), 3255.[4][9][11] Link

-

Chen, C., et al. (2023). Radix Paeoniae Alba attenuates Radix Bupleuri-induced hepatotoxicity by modulating gut microbiota to alleviate the inhibition of saikosaponins on glutathione synthetase.[4][12] Journal of Ethnopharmacology. Link

-

Li, J., et al. (2017). Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. Experimental and Therapeutic Medicine.[13] Link

-

Chen, Z.H., et al. (2022). this compound From Bupleurum smithii Ameliorates Learning and Memory Impairment via Antiinflammation Effect in an Alzheimer's Disease Mouse Model.[4][13] Frontiers in Pharmacology.[4] Link

-

Shimizu, K., et al. (1985). Structural transformation of saikosaponins by gastric juice and intestinal flora.[4][10] Chemical & Pharmaceutical Bulletin.[4] Link

Sources

- 1. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Saikogenin A improves ethanol-induced liver injury by targeting SIRT1 to modulate lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of Prothis compound, Prosaikogenin G, this compound and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Significance of Bupleurum falcatum and its Saikosaponins

An In-Depth Technical Guide to the Triterpenoid Sapogenins of Bupleurum falcatum

Prepared by: Gemini, Senior Application Scientist

Bupleurum falcatum L., a perennial herb of the Apiaceae family, holds a significant position in traditional medicine, particularly in Asia, where its roots (Radix Bupleuri) have been utilized for centuries to treat a spectrum of ailments including fever, inflammation, and liver disorders.[1][2] The therapeutic efficacy of this plant is not merely anecdotal; modern phytochemical investigations have identified triterpenoid saponins, specifically known as saikosaponins, as the principal bioactive constituents.[3] These compounds are responsible for the plant's diverse pharmacological profile, which includes potent anti-inflammatory, hepatoprotective, immunomodulatory, and anticancer activities.[1][4]

This guide provides a technical deep-dive into the triterpenoid sapogenins of Bupleurum falcatum, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of compounds to explore the intricate chemistry, biosynthetic pathways, and mechanisms of action that make these molecules compelling candidates for modern therapeutic development. The experimental protocols detailed herein are designed as robust, self-validating systems to ensure reproducibility and accuracy in the laboratory.

Part 1: The Chemical Landscape of Saikosaponins

The term "saikosaponins" refers to a large family of over 120 glycosylated oleanane-type and ursane-type saponins.[3][5] These molecules consist of a pentacyclic triterpenoid aglycone (the sapogenin) linked to one or more sugar chains. The subtle variations in the aglycone structure—such as the position and number of double bonds and the pattern of oxygenation—and the composition of the sugar moieties give rise to the vast diversity of saikosaponins.[3]

The most abundant and pharmacologically significant saikosaponins isolated from Bupleurum falcatum are saikosaponin A (SSa), saikosaponin B2 (SSb2), saikosaponin C (SSc), and saikosaponin D (SSd).[1][6]

Table 1: Key Triterpenoid Sapogenins in Bupleurum falcatum

| Saikosaponin | Molecular Formula | Key Pharmacological Activities |

| Saikosaponin A (SSa) | C42H68O13[7] | Anti-inflammatory, Hepatoprotective, Immunomodulatory, Antitumor, Antiviral.[8][9][10][11] |

| Saikosaponin B2 (SSb2) | C42H68O13[12] | Antiviral (inhibits Hepatitis C virus entry), Induces differentiation in melanoma cells.[13][14] |

| Saikosaponin C (SSc) | C48H78O17[15] | Anti-HBV replication activity, Potential in Alzheimer's disease (inhibits Aβ secretion and tau phosphorylation).[13][15][16] |

| Saikosaponin D (SSd) | C42H68O13[17] | Potent Antitumor, Anti-inflammatory, Immunomodulatory, Hepatoprotective.[18][19][20][21][22] |

Part 2: Biosynthesis of Saikosaponins - A Molecular Blueprint

Understanding the biosynthetic pathway of saikosaponins is critical for metabolic engineering and optimizing production. The synthesis is a multi-step enzymatic process occurring within the plant, primarily in the roots.[2][23] It can be broadly divided into three stages: the formation of the C30 precursor, the cyclization into the pentacyclic triterpenoid skeleton, and the subsequent modifications.

-

Isoprenoid Precursor Formation : The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[23][24]

-

Squalene Synthesis : Two molecules of farnesyl pyrophosphate (FPP), formed from IPP and DMAPP, are condensed to create squalene. This reaction is catalyzed by squalene synthase (SQS).[25] Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[23][25]

-

Cyclization and Formation of the Aglycone Core : This is the crucial, committing step. The enzyme β-amyrin synthase (β-AS), an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton, β-amyrin.[23][26]

-

Tailoring and Glycosylation : The β-amyrin core undergoes a series of oxidative modifications (hydroxylations, oxidations) catalyzed by cytochrome P450 monooxygenases (P450s).[26] These modifications create the diverse sapogenin structures. Finally, UDP-glycosyltransferases (UGTs) attach sugar moieties to the sapogenin core, yielding the final bioactive saikosaponins.[2][26]

Caption: Generalized biosynthetic pathway of saikosaponins in Bupleurum.

Part 3: Pharmacological Activities and Mechanisms of Action

Saikosaponins exert their biological effects by modulating multiple cellular signaling pathways. This multi-target capability is a hallmark of many natural products and underpins their therapeutic potential.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Saikosaponins, particularly SSa and SSd, exhibit potent anti-inflammatory effects.[8][21] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][27]

In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), upstream kinases are activated, leading to the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[8][21] Saikosaponins intervene by inhibiting the activation of these upstream kinases, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory cascade.[8][28]

Caption: Inhibition of NF-κB and MAPK pathways by saikosaponins.

Antitumor Activity

Saikosaponin D (SSd) has garnered significant attention for its broad-spectrum antitumor activities against cancers of the liver, pancreas, lung, and breast, among others.[19][20] Its mechanisms are multifaceted and include:

-

Induction of Apoptosis : SSd can trigger programmed cell death in cancer cells by activating pathways like the MKK4-JNK signaling pathway and inhibiting pro-survival signals such as NF-κB.[18]

-

Inhibition of Proliferation : It can halt the cell cycle and inhibit the proliferation of tumor cells.[19] For example, in non-small cell lung cancer, SSd disrupts the STAT3 pathway, a key regulator of cell growth.[21]

-

Anti-Invasion and Anti-Metastasis : SSd has been shown to thwart the invasion and spread of cancer cells.[19]

-

Enhancement of Chemosensitivity : SSd can make tumor cells more susceptible to conventional chemotherapy drugs.[19]

Hepatoprotective Effects

True to their traditional use, saikosaponins demonstrate significant liver-protective properties.[1] They can protect liver cells from damage induced by various toxins. For instance, SSd protects against acetaminophen-induced liver injury by suppressing the activation of STAT3 and NF-kB, thereby reducing inflammation and cell death.[22]

Immunomodulatory Effects

Saikosaponins have a bidirectional regulatory effect on the immune system.[29] At low concentrations, Saikosaponin D can enhance T-lymphocyte responses, promoting the production of Interleukin-2 (IL-2) and the expression of IL-2 receptors.[29] Conversely, it can also suppress overactive T-cell responses, suggesting a role in managing autoimmune conditions.[28] This dual action highlights its potential as a sophisticated immunomodulator.

Part 4: Experimental Protocols for Extraction, Isolation, and Analysis

The successful study of saikosaponins hinges on efficient and reliable methods for their extraction from plant material, followed by purification and analytical characterization.

Extraction and Isolation Workflow

The general workflow involves extracting the crude saponins from the dried root material, followed by chromatographic purification to isolate individual compounds.

Caption: General workflow for saikosaponin extraction and isolation.

Protocol 1: Soxhlet Extraction of Crude Saikosaponins

Causality: Soxhlet extraction is chosen for its efficiency. The continuous cycling of fresh, hot solvent ensures exhaustive extraction of moderately polar compounds like saponins from the plant matrix. Methanol is an effective solvent for this purpose.

Materials:

-

Dried, powdered roots of Bupleurum falcatum

-

Soxhlet apparatus (with condenser, extraction chamber, and round-bottom flask)

-

Heating mantle

-

Cellulose extraction thimble

-

Methanol (analytical grade)

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 50 g of powdered B. falcatum root and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Assemble the Soxhlet apparatus, connecting a 500 mL round-bottom flask containing 300 mL of methanol and boiling chips to the bottom and a condenser to the top.

-

Heat the methanol to a gentle boil using the heating mantle. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

Once extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and transfer the methanolic extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C until a viscous, dark residue (the crude extract) is obtained.

-

Store the crude extract at 4°C until further purification.

Protocol 2: HPLC-UV Quantification of Saikosaponins A & D

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of phytochemicals. A C18 reversed-phase column is ideal for separating triterpenoid saponins based on their polarity. UV detection is simple, robust, and effective as saikosaponins possess chromophores that absorb in the low UV range.

Materials & Equipment:

-

HPLC system with a UV/Vis detector, autosampler, and column oven

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Saikosaponin A and Saikosaponin D analytical standards (>98% purity)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Phosphoric acid (or formic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation : Prepare Mobile Phase A: Water with 0.1% phosphoric acid. Prepare Mobile Phase B: Acetonitrile. Degas both solvents before use.

-

Standard Preparation : Prepare a stock solution of SSa and SSd (1 mg/mL) in methanol. From this stock, create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution. Filter each standard through a 0.45 µm syringe filter.

-

Sample Preparation : Accurately weigh 10 mg of the crude extract, dissolve in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions :

-

Column : C18, 4.6 x 250 mm, 5 µm

-

Column Temperature : 30°C

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Detection Wavelength : 210 nm

-

Gradient Elution :

-

0-10 min: 30% B

-

10-35 min: 30% to 70% B

-

35-40 min: 70% to 90% B

-

40-45 min: 90% B (hold)

-

45-50 min: 90% to 30% B (return to initial)

-

50-55 min: 30% B (equilibration)

-

-

-

Analysis : Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the sample solution. Identify the peaks for SSa and SSd by comparing their retention times with the standards. Quantify the amount of each saikosaponin in the extract using the regression equation from the standard curve.

Conclusion

The triterpenoid sapogenins of Bupleurum falcatum represent a chemically diverse and pharmacologically potent class of natural products. Their well-documented anti-inflammatory, antitumor, and immunomodulatory activities, underpinned by specific interactions with key signaling pathways like NF-κB and MAPK, make them highly attractive leads for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and analytical quantification of these valuable compounds, enabling further research into their therapeutic potential. As our understanding of their complex pharmacology deepens, saikosaponins will undoubtedly remain a focal point for scientists seeking to harness the power of nature for human health.

References

- An Analytical Review on the Standard Components in Bupleurum falcatum L. (2025). Journal of Korean Medicine.

- Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. (n.d.). Experimental and Therapeutic Medicine.

- Recent Progress in Saikosaponin Biosynthesis in Bupleurum. (2021). Chinese Medicine.

- Anti-Inflammation Effects and Potential Mechanism of Saikosaponins by Regulating Nicotinate and Nicotinamide Metabolism and Arachidonic Acid Metabolism. (2016). PLoS One.

- Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics. (2021). Pharmaceutical Biology.

- Characterization of the immunoregulatory action of saikosaponin-d. (1993). Cellular Immunology.

- Overexpression of BcERF3 increases the biosynthesis of saikosaponins in Bupleurum chinense. (n.d.). The FEBS Journal.

- Present and Future Prospects of the Anti-cancer Activities of Saikosaponins. (2022). Current Pharmaceutical Design.

- Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. (2020). Frontiers in Plant Science.

- Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species. (2013).

- Recent Progress in Saikosaponin Biosynthesis in Bupleurum. (2021). Chinese Medicine.

- Advances in the anti-tumor mechanisms of saikosaponin D. (2024). Frontiers in Pharmacology.

- Advances in the anti-tumor mechanisms of saikosaponin D. (2024). Frontiers in Pharmacology.

- Present and Future Prospects of the Anti-cancer Activities of Saikosaponins. (2023). Current Pharmaceutical Design.

- Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review). (n.d.).

- Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action. (2011). Journal of Pharmacy and Pharmacology.

- Saikosaponin B2 | C42H68O13 | CID 21637642. (n.d.). PubChem.

- Saikosaponin A | C42H68O13 | CID 167928. (n.d.). PubChem.

- The immunomodulatory effect of saikosaponin derivatives and the root extract of Bupleurum kaoi in mice. (1995). Immunopharmacology.

- Saikosaponin D. (n.d.). MedChemExpress.

- Saikosaponin C. (n.d.). MedChemExpress.

- A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins. (2019). Phytomedicine.

- Saikosaponin B2. (n.d.). Selleck Chemicals.

- Structure and action of saikosaponins isolated from Bupleurum falcatum L. II. Metabolic actions of saikosaponins, especially a plasma cholesterol-lowering action. (1977). Chemical & Pharmaceutical Bulletin.

- Saikosaponin D Isolated from Bupleurum falcatum Inhibits Selectin-Medi

- saikosaponin d. (n.d.). PharmaCompass.

- The molecular mechanisms of the anti-inflammatory activity of SSa. (n.d.).

- Exploring the Therapeutic Role of Natural Products in Allergic Rhinitis Based on Pathophysiology and Signaling Pathways. (2025). Journal of Ethnopharmacology.

- Mechanistic study of saikosaponin-d (Ssd) on suppression of murine T lymphocyte activation. (2009). Journal of Leukocyte Biology.

- Bupleurum falcatum. (2015).

- Saikosaponin D | C42H68O13 | CID 107793. (n.d.). PubChem.

- Saikosaponin C | C48H78O17 | CID 167927. (n.d.). PubChem.

- Saikosaponins: a review of pharmacological effects. (2012).

- Structure of saikosaponin a. (n.d.).

- Saikosaponins: a review of pharmacological effects. (2018). Journal of Ethnopharmacology.

- structures of saikosaponins (a, B, c, and d). (n.d.).

- Chemical structure of Saikosaponin a (SSa). (n.d.).

- Saikosaponin A. (n.d.). Selleck Chemicals.

- Saikosaponin-c (C48H78O17). (n.d.). PubChemLite.

- Saikosaponin d (C42H68O13). (n.d.). PubChemLite.

- Saikosaponin D, glucocorticoid receptor agonist ab143545. (n.d.). Abcam.

- Saikosaponin B2. (n.d.). MedchemExpress.com.

- Saikosaponin A. (n.d.). MedchemExpress.com.

- Chemical structure of saikosaponins. (n.d.).

- Saikosaponin B2 – Natural Triterpenoid Saponin. (n.d.). APExBIO.

- Saikosaponin-C | CAS 20736-08-7. (n.d.). AbMole BioScience.

- Transcriptome Level Reveals the Triterpenoid Saponin Biosynthesis Pathway of Bupleurum falcatum L. (2022).

- A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications. (2017). Journal of Ethnopharmacology.

Sources

- 1. An Analytical Review on the Standard Components in Bupleurum falcatum L. -Herbal Formula Science | Korea Science [koreascience.kr]

- 2. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. vellmanherbs.com [vellmanherbs.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Saikosaponin A | C42H68O13 | CID 167928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. tandfonline.com [tandfonline.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Saikosaponin B2 | C42H68O13 | CID 21637642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Saikosaponin C | C48H78O17 | CID 167927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Saikosaponin D | C42H68O13 | CID 107793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Frontiers | Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Mechanistic study of saikosaponin-d (Ssd) on suppression of murine T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Characterization of the immunoregulatory action of saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikogenin F: A Multi-Targeted Approach to Mitigating Alzheimer's Disease Pathophysiology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex and multifactorial pathology. The progressive neurodegeneration central to AD is driven by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles, and a sustained neuroinflammatory response.[1][2] Emerging evidence has highlighted the therapeutic potential of natural compounds capable of modulating these interconnected pathological cascades. Saikogenin F, a triterpenoid saponin aglycone derived from Bupleurum smithii, has demonstrated significant promise in preclinical models of Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, with a focus on its mechanisms of action, supported by experimental data and detailed protocols for in vivo and in vitro evaluation. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for Alzheimer's disease.

Introduction: The Rationale for this compound in Alzheimer's Disease

The intricate pathology of Alzheimer's disease necessitates therapeutic agents with multi-target capabilities. The limitations of single-target drugs have spurred the investigation of compounds that can concurrently address amyloidogenesis, tauopathy, and neuroinflammation. Saikogenins, the aglycone forms of saikosaponins, are oleanane-type triterpenoid saponins that have been shown to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][5]

This compound, in particular, has been identified as a promising candidate due to its demonstrated efficacy in an amyloid-beta induced mouse model of Alzheimer's disease.[3][4] Its therapeutic potential stems from its ability to mitigate cognitive decline by targeting key drivers of neurodegeneration. This guide will delve into the known and putative mechanisms through which this compound exerts its neuroprotective effects.

Core Pharmacological Activities of this compound in Alzheimer's Disease

The therapeutic efficacy of this compound in the context of Alzheimer's disease appears to be rooted in its potent anti-inflammatory and antioxidant properties. These activities directly counter the chronic neuroinflammation and oxidative stress that are known to exacerbate Aβ and tau pathologies.

Attenuation of Neuroinflammation and Microglial Activation

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of Alzheimer's disease.[6] Activated microglia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which contribute to a neurotoxic environment.[7]

This compound has been shown to significantly suppress the Aβ-induced production of these pro-inflammatory mediators in the hippocampus of a mouse model of AD.[4] This anti-inflammatory effect is, at least in part, mediated by the inhibition of microglial activation.[4] Immunohistochemical analysis has demonstrated that this compound treatment can effectively reduce the number of activated microglia in the brains of Aβ-injected mice.[4]

Mitigation of Oxidative Stress via NADPH Oxidase Inhibition

Oxidative stress is another critical component of Alzheimer's disease pathology, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[8] NADPH oxidase is a key enzyme responsible for the production of superoxide radicals in microglia and is a significant contributor to oxidative stress in the AD brain.[9]

Studies have revealed that this compound can downregulate the expression of essential NADPH oxidase subunits, namely gp91phox and p47phox, in the hippocampus of Aβ-treated mice.[4] By inhibiting this enzymatic source of ROS, this compound effectively reduces the overall oxidative burden in the brain, thereby protecting neurons from oxidative damage.[4]

Table 1: Effect of this compound on Pro-inflammatory Mediators and Oxidative Stress Markers in an Aβ-Induced Alzheimer's Disease Mouse Model

| Parameter | Aβ Model Group | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| TNF-α (pg/mg protein) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| IL-1β (pg/mg protein) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| IL-6 (pg/mg protein) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| ROS (relative units) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| gp91phox protein expression | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| p47phox protein expression | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data synthesized from the findings of Li et al. (2020).[4]

Putative Effects on Amyloid-Beta and Tau Pathologies

While direct evidence for the effects of this compound on amyloid-beta plaque deposition and tau hyperphosphorylation is currently limited, the broader class of saikosaponins and their aglycones has demonstrated activities that suggest potential roles in these areas.

-

Amyloid-Beta: Some saikosaponins have been shown to influence the processing of amyloid precursor protein (APP), the precursor to Aβ.[10] Specifically, they may modulate the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.[11][12] By inhibiting BACE1, the production of the toxic Aβ peptide could be reduced.[13] Further investigation is warranted to determine if this compound shares this property.

-

Tau Hyperphosphorylation: The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is a critical event in AD pathogenesis.[2][14] Glycogen synthase kinase-3 beta (GSK-3β) is a primary kinase responsible for tau phosphorylation.[15][16][17] Certain natural compounds have been shown to inhibit GSK-3β activity, thereby reducing tau hyperphosphorylation.[18][19] Given the structural similarities of this compound to other neuroprotective triterpenoids, its potential to modulate GSK-3β or other tau kinases is a compelling area for future research.

Experimental Methodologies for Evaluating this compound

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key in vivo experiments.

In Vivo Model: Intracerebroventricular (i.c.v.) Injection of Amyloid-Beta

This model is utilized to induce Alzheimer's-like pathology and cognitive deficits in mice.[20][21]

Protocol:

-

Animal Preparation: Use male ICR or C57BL/6 mice (7-8 weeks old). Anesthetize the mice with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Place the anesthetized mouse in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma. The injection site is typically 0.2 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm deep from the skull surface.

-

Drill a small hole at the identified coordinates.

-

-

Aβ Preparation and Injection:

-

Prepare aggregated Aβ1-42 or Aβ25-35 solution (e.g., 1 mg/mL in sterile saline).

-

Using a Hamilton syringe, slowly inject 3-5 µL of the Aβ solution into the lateral ventricle over 5 minutes.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the mice to recover for at least 7 days before commencing behavioral testing.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which are significantly impaired in Alzheimer's disease.[3][22][23]

Protocol:

-

Apparatus: A circular pool (approximately 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.

-

Acquisition Phase (5 days):

-

Conduct four trials per day for each mouse.

-

For each trial, gently place the mouse into the water at one of four designated starting positions, facing the pool wall.

-

Allow the mouse to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Biochemical Analyses of Hippocampal Tissue

Following behavioral testing, hippocampal tissue can be harvested for various biochemical assays.

3.3.1. ELISA for Pro-inflammatory Cytokines

Protocol:

-

Tissue Homogenization: Homogenize the dissected hippocampal tissue in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the homogenate using a BCA or Bradford assay.

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.[24][25][26][27][28]

-

Follow the manufacturer's instructions for coating the plates, adding standards and samples, incubation with detection antibodies, and addition of substrate.

-

Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve. Normalize the results to the total protein concentration.

-

3.3.2. Western Blot for NADPH Oxidase Subunits

Protocol:

-

Protein Extraction and Quantification: Extract protein from hippocampal tissue as described for the ELISA.

-

SDS-PAGE and Transfer:

-

Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[29]

-

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling pathways and experimental workflows can aid in understanding the multifaceted effects of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hyperphosphorylation of Microtubule-Associated Protein Tau: A Promising Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognitive improvements and reduction in amyloid plaque deposition by saikosaponin D treatment in a murine model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Critical Role of NADPH Oxidase in Neuronal Oxidative Damage and Microglia Activation following Traumatic Brain Injury | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. NADPH-oxidase activation and cognition in Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]

- 12. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tau hyperphosphorylation induces apoptotic escape and triggers neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]

- 16. scispace.com [scispace.com]

- 17. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease [mdpi.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]

- 21. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. arigobio.com [arigobio.com]

- 26. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cusabio.com [cusabio.com]

- 28. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - Elabscience® [elabscience.com]

- 29. protocols.io [protocols.io]

Biotransformation of Saikosaponins to Saikogenins

Title: Precision : A Technical Guide to Metabolic Engineering & Process Optimization

Executive Summary